
N-Boc Fluvoxamine-d3
描述
N-Boc Fluvoxamine-d3 is a deuterated derivative of N-Boc Fluvoxamine, which is a selective serotonin reuptake inhibitor. The compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C20H26D3F3N2O4, and it has a molecular weight of 421.47 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Fluvoxamine-d3 involves the protection of the amine group of fluvoxamine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. The reaction is often catalyzed by bases such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The deuterium atoms are introduced through the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Synthetic Pathway and Deuteration Strategy
The synthesis of N-Boc Fluvoxamine-d3 involves two key steps: Boc protection of the primary amine and deuteration of the methoxy group.
Key Reaction Sequence
-
Boc Protection :
-
Methoxy Group Deuteration :
-
The methoxy (-OCH3) group undergoes acid-catalyzed hydrogen-deuterium (H/D) exchange using deuterium oxide (D2O) and trifluoroacetic anhydride (TFAA).
-
Mechanism : Protonation of the methoxy oxygen by TFAA facilitates C-O bond polarization, enabling H/D exchange at the methyl group .
-
Conditions : Reaction in deuterochloroform (CDCl3) and D2O with TFAA at 55–60°C for 160–170 hours .
-
Deuteration Efficiency and Characterization
Deuterium Incorporation :
-
~95% deuteration at the methoxy methyl group is achieved, as confirmed by 1H NMR (disappearance of -OCH3 proton signal at δ ~3.7 ppm) .
-
Mass spectrometry (MS) shows a molecular ion peak at m/z 421.5 ([M+H]+), consistent with three deuterium atoms .
Reaction Optimization :
-
Prolonged heating (>150 hours) ensures complete deuteration.
-
Side reactions (e.g., Boc group cleavage) are minimized using anhydrous conditions and inert atmospheres .
Stability Under Physiological Conditions
This compound exhibits enhanced metabolic stability compared to non-deuterated analogs due to the kinetic isotope effect (KIE):
-
C-D bonds resist oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
-
In vitro studies show reduced formation of metabolites like N-desmethyl-fluvoxamine in hepatic microsomes .
Comparative Data: Deuteration Methods
科学研究应用
Treatment of Anxiety Disorders
N-Boc Fluvoxamine-d3 is primarily investigated for its efficacy in treating anxiety disorders, including OCD and social anxiety disorder (SAD). Clinical studies have demonstrated that fluvoxamine significantly reduces symptoms in both children and adults with these conditions, suggesting that its deuterated form may offer similar or enhanced benefits due to improved pharmacokinetics .
COVID-19 Treatment
Fluvoxamine has been repurposed for treating COVID-19 due to its sigma-1 receptor agonism, which may mitigate the hyper-inflammatory response associated with severe cases. Meta-analyses indicate that fluvoxamine reduces hospitalization rates in nonhospitalized patients with COVID-19 . this compound could potentially enhance these effects due to its altered metabolic profile.
Depression Management
The role of this compound in treating major depressive disorder is under investigation. SSRIs like fluvoxamine are established treatments for depression, and the deuterated variant may provide advantages in terms of dosing frequency and side effect profiles due to slower metabolism .
Case Study 1: Efficacy in OCD
A clinical trial involving pediatric patients showed that fluvoxamine significantly decreased OCD symptoms compared to placebo. The response rate was notably higher among those treated with fluvoxamine, indicating its effectiveness as a first-line treatment for this demographic .
Case Study 2: COVID-19 Outpatient Management
In a randomized controlled trial, outpatients receiving fluvoxamine exhibited a lower incidence of clinical deterioration compared to those on placebo. The study highlighted the potential of fluvoxamine as a therapeutic agent during early COVID-19 infection stages .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anxiety Disorders | SERT inhibition | Significant reduction in OCD symptoms |
COVID-19 Treatment | Sigma-1 receptor agonism | Lower hospitalization rates observed |
Depression Management | BDNF modulation | Potential for improved neuroplasticity |
Study Type | Population | Outcome |
---|---|---|
Clinical Trial | Pediatric OCD patients | Higher response rate with fluvoxamine |
Randomized Controlled Trial | Nonhospitalized COVID-19 patients | Reduced clinical deterioration |
作用机制
N-Boc Fluvoxamine-d3 exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation by modulating innate and adaptive immune responses .
相似化合物的比较
Similar Compounds
Fluvoxamine: The non-deuterated form of N-Boc Fluvoxamine-d3.
Citalopram: Another selective serotonin reuptake inhibitor with a different chemical structure.
Fluoxetine: A selective serotonin reuptake inhibitor known for its use in treating depression and anxiety disorders
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is crucial.
属性
CAS 编号 |
1185235-90-8 |
---|---|
分子式 |
C20H29F3N2O4 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3 |
InChI 键 |
AWASKHZMVXXGIR-HSZHRYAASA-N |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
手性 SMILES |
[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
同义词 |
(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。